
4-Fluoro-2-methyl-5-nitroaniline
Übersicht
Beschreibung
4-Fluoro-2-methyl-5-nitroaniline is a compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is a solid compound that is pale-yellow to yellow-brown in color .
Synthesis Analysis
The synthesis of 4-Fluoro-2-methyl-5-nitroaniline involves dissolving the compound in concentrated sulfuric acid at -15°C. The solution is then slowly added to a solution of potassium nitrate dissolved in concentrated sulfuric acid. The mixture is stirred at this temperature for 2 hours. The reaction mixture is then poured into ice water, and sodium hydroxide is added to adjust the pH to between 8.0 and 9.0. Vigorous stirring precipitates the solid, which is then filtered to yield the yellow solid 4-Fluoro-2-methyl-5-nitroaniline .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methyl-5-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, a methyl group at the second position, and a nitro group at the fifth position .Chemical Reactions Analysis
4-Fluoro-2-methyl-5-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis
4-Fluoro-2-methyl-5-nitroaniline is sparingly soluble in water but dissolves well in organic solvents . It has a flash point of 161.8°C . The compound is stable under normal conditions but contains an amino group in its molecular structure, which gives it a certain basicity that allows it to form salts with acidic volatiles .Wissenschaftliche Forschungsanwendungen
Intermediate in Drug Synthesis
4-Fluoro-2-methyl-5-nitroaniline plays a crucial role in the synthesis of Mereletinib . Mereletinib is a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . In the process of preparing Mereletinib, 4-Fluoro-2-methyl-5-nitroaniline serves as a key intermediate compound .
Complex Formation with Metals
4-Fluoro-2-methyl-5-nitroaniline forms complexes with cobalt (II), nickel (II) and copper (II) . This property can be utilized in various fields such as catalysis, material science, and biochemistry .
Starting Reagent in Organic Synthesis
4-Fluoro-2-methyl-5-nitroaniline can be used as a starting reagent in the synthesis of other organic compounds . For example, it was used in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine .
Safety and Hazards
4-Fluoro-2-methyl-5-nitroaniline is classified as a hazardous substance. Prolonged or repeated exposure may have harmful effects on the respiratory system, liver, and kidneys . It is crucial to work with this compound in well-ventilated areas and wear appropriate personal protective equipment, including gloves, goggles, and a lab coat .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that nitroaniline compounds can interact with various biological targets, including enzymes and receptors .
Mode of Action
4-Fluoro-2-methyl-5-nitroaniline, like other nitroaniline compounds, can undergo various types of reactions, including substitution and reduction reactions . The nitro group in the compound can be reduced to an amine group, which can further interact with its targets .
Biochemical Pathways
Nitroaniline compounds are known to interfere with the normal functioning of certain enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w value, suggests that it may be distributed into lipid-rich tissues .
Result of Action
Nitroaniline compounds can cause oxidative stress and cytotoxicity in cells .
Action Environment
The action, efficacy, and stability of 4-Fluoro-2-methyl-5-nitroaniline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, exposure to the compound may have harmful effects on the respiratory system, liver, and kidneys, indicating the need for appropriate protective measures when handling the compound .
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUCVZCVMTRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597594 | |
| Record name | 4-Fluoro-2-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methyl-5-nitroaniline | |
CAS RN |
446-18-4 | |
| Record name | 4-Fluoro-2-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

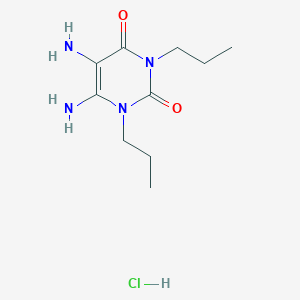

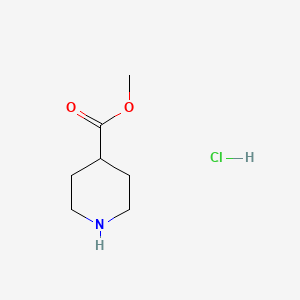
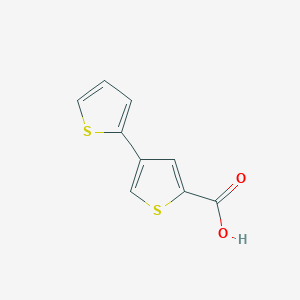
amine](/img/structure/B1342586.png)

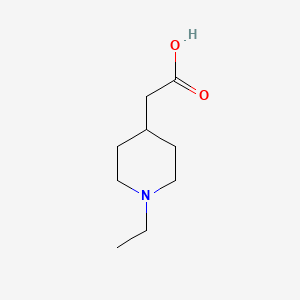


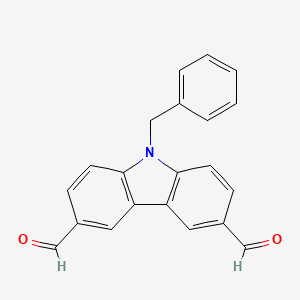
![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)


![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)